molecular formula C17H20FN5O2S B13750276 Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B13750276
M. Wt: 377.4 g/mol
InChI Key: QNRJVHYZRJDJIL-UHFFFAOYSA-N
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Description

Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes an ethoxypropyl group, a fluoro-methyl-triazino-indole moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis or other suitable methods.

    Introduction of the Triazino Group: The triazino group can be introduced through cyclization reactions involving appropriate precursors.

    Attachment of the Fluoro and Methyl Groups: Fluorination and methylation reactions can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) and methyl iodide.

    Formation of the Thioether Linkage: The thioether linkage can be formed through nucleophilic substitution reactions using thiol reagents.

    Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be introduced through alkylation reactions using ethoxypropyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Acetamide,N-(3-ethoxypropyl)-2-[(8-chloro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-: Similar structure with a chlorine atom instead of fluorine.

    Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-ethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C17H20FN5O2S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H20FN5O2S/c1-3-25-8-4-7-19-14(24)10-26-17-20-16-15(21-22-17)12-9-11(18)5-6-13(12)23(16)2/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,24)

InChI Key

QNRJVHYZRJDJIL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)F)N=N1

Origin of Product

United States

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